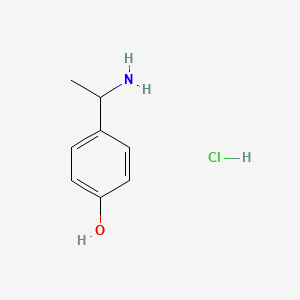

4-(1-Aminoethyl)phenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(1-aminoethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDFWZASJWHBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(1-Aminoethyl)phenol Hydrochloride in Pharmaceutical Synthesis

[1][2][3]

Executive Summary

4-(1-Aminoethyl)phenol hydrochloride (also known as

This guide synthesizes physicochemical data, validated synthetic protocols, and analytical profiling strategies to support researchers in the high-purity isolation and utilization of this compound.[3]

Part 1: Physicochemical Characterization[1][2][3]

The physical behavior of this compound is dominated by its ionic lattice structure and the phenolic hydroxyl group.[1][3] Unlike the free base, the hydrochloride salt exhibits enhanced aqueous solubility and thermal stability, though it remains sensitive to oxidative degradation if not stored properly.[3]

Table 1: Core Physical Properties

| Property | Value / Description | Notes |

| IUPAC Name | This compound | |

| Common Synonyms | Do not confuse with Tyramine ( | |

| CAS Number | 860767-47-1 (HCl salt); 53342-16-8 (Racemic base) | (S)-Enantiomer: 221670-72-0 |

| Molecular Formula | ||

| Molecular Weight | 173.64 g/mol | Base MW: 137.18 g/mol |

| Appearance | White to off-white crystalline powder | Hygroscopic.[1][2][3] |

| Melting Point | >200°C (Decomposes) | High lattice energy typical of phenethylamine salts.[1][2][3] |

| Solubility | Soluble in Water, Methanol, Ethanol | Insoluble in non-polar solvents (Hexane, DCM).[1][2][3] |

| pKa (Predicted) | Amine: ~9.5; Phenol: ~10.0 | Zwitterionic character in neutral pH (free base).[1][2][3] |

| Chirality | Contains 1 chiral center ( | (S)-enantiomer is often the pharmacophore target.[1][2][3] |

Stereochemical Considerations

The biological activity of phenethylamines is highly stereospecific. For 4-(1-Aminoethyl)phenol, the chiral center at the

Part 2: Synthetic Utility & Mechanism[1][2][3][5]

The primary utility of this compound lies in its role as a nucleophile in the synthesis of complex secondary amines.[1][3] The presence of the phenolic group requires careful protection-deprotection strategies or selective alkylation conditions to prevent O-alkylation side reactions.[1][3]

Reaction Pathway: Synthesis from 4-Hydroxyacetophenone

The most robust industrial route involves the conversion of 4-hydroxyacetophenone to its oxime, followed by catalytic hydrogenation or hydride reduction.[3]

Figure 1: Step-wise synthesis from the ketone precursor.[3] The oxime intermediate prevents over-alkylation common in direct reductive amination.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol describes the oxime reduction route, favored for its high yield and suppression of secondary amine byproducts.[1][2]

Reagents:

Step 1: Oxime Formation

-

Dissolve 4-hydroxyacetophenone (13.6 g, 100 mmol) in Ethanol (100 mL).

-

Add a solution of Hydroxylamine HCl (8.3 g, 120 mmol) and Sodium Acetate (12.3 g, 150 mmol) in water (50 mL).

-

Reflux for 2–3 hours. Monitor by TLC (EtOAc:Hexane 1:1) until ketone disappears.[3]

-

Cool to room temperature. The oxime may precipitate; if not, remove ethanol under vacuum and extract with ethyl acetate.[3]

-

Recrystallize the crude oxime from ethanol/water to yield white crystals (Target MP: ~145°C).

Step 2: Catalytic Hydrogenation

-

Dissolve the purified oxime (10 g) in Ethanol (150 mL) acidified with 2 mL of acetic acid.

-

Add 10% Pd/C catalyst (1.0 g, 10 wt%).

-

Hydrogenate at 40–50 psi (3–4 bar) in a Parr shaker for 6–12 hours at room temperature.

-

Safety: Filter catalyst carefully under inert atmosphere (Argon/Nitrogen) to prevent ignition.

-

Concentrate the filtrate to obtain the crude amine acetate.[3]

Step 3: Salt Formation (Hydrochloride) [1][3][5]

-

Dissolve the crude amine residue in minimal absolute ethanol or isopropanol.[3]

-

Cool to 0°C in an ice bath.

-

Slowly add concentrated HCl (37%) or bubble dry HCl gas until pH < 2.

-

Precipitation of the hydrochloride salt should occur immediately.[3]

-

Filter the white solid, wash with cold diethyl ether, and dry under vacuum over

.

Protocol B: Quality Control (HPLC)

Objective: Confirm purity and detect unreduced oxime.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[3]

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[3]

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV @ 220 nm (Amide/Amine absorption) and 275 nm (Phenol absorption).[3]

-

Expectation: The amine elutes earlier than the oxime and the starting ketone due to the polarity of the protonated amino group.[3]

Part 4: Handling, Stability & Safety[3][10]

Stability Profile

-

Hygroscopicity: The HCl salt is moderately hygroscopic.[3] Store in a desiccator.

-

Oxidation: Phenolic amines are prone to oxidation (browning) upon exposure to air and light (quinone formation).[3]

-

Storage: Amber glass vials, under Argon/Nitrogen, at 2–8°C.

Safety (GHS Classification)[1][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22058928, this compound.[1][3] Retrieved from [Link][1][3]

-

European Patent Office. Process for producing 4-hydroxyacetophenone (Precursor Synthesis).[3] EP0167286A1.[3] Retrieved from

-

China National Intellectual Property Administration. Preparation method of Ritodrine Hydrochloride.[3] CN103396326A.[3][9] Retrieved from

-

Fischer, A. T., et al. (2006). Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine.[1][3][10] Journal of Physical Chemistry A. Retrieved from [Link]

Sources

- 1. Phenol, 4-(2-aminoethyl)- (CAS 51-67-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Phenol, 4-(2-aminoethyl)- (CAS 51-67-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ritodrine - Wikipedia [en.wikipedia.org]

- 5. CN1040319C - (-)-Ritodrine - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN103113237B - Preparation method of ritodrine hydrochloride - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. CN103396326A - Preparation method of ritodrine hydrochloride - Google Patents [patents.google.com]

- 10. Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(1-Aminoethyl)phenol Hydrochloride: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 4-(1-Aminoethyl)phenol hydrochloride (CAS No: 860767-47-1), a pivotal intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, analytical characterization, and strategic applications, grounding technical protocols in established chemical principles.

Core Compound Identity and Significance

This compound is a primary amine salt possessing a core phenethylamine structure. This structural motif is a well-established pharmacophore, forming the backbone of numerous physiologically active molecules, particularly those targeting the central nervous system (CNS). Its value lies in its bifunctional nature: the phenolic hydroxyl group and the primary amine on a chiral center offer versatile handles for synthetic elaboration, enabling the construction of complex molecular architectures with precise stereochemistry.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, rendering it a crystalline solid with increased aqueous solubility compared to the free base—a critical consideration for consistent reaction kinetics and formulation.

Chemical Structure and CAS Number

-

Systematic Name: 4-(1-Aminoethyl)phenol;hydrochloride[1]

-

Synonyms: 1-(4-Hydroxyphenyl)ethanamine hydrochloride

-

CAS Number: 860767-47-1[1]

-

Molecular Formula: C₈H₁₂ClNO[1]

-

Molecular Weight: 173.64 g/mol [1]

The presence of a stereocenter at the benzylic carbon means the compound can exist as (R) and (S) enantiomers. The racemic mixture is commonly used as a starting point, with chiral resolution or asymmetric synthesis employed when a specific stereoisomer is required for pharmacological targeting.[2]

Synthesis and Manufacturing Pathway

The most industrially viable and logical pathway to this compound begins with the acylation of phenol, followed by a reductive amination of the resulting ketone. This two-step process is efficient and utilizes readily available starting materials.

Step 1: Synthesis of the Precursor, 4-Hydroxyacetophenone

The key precursor is 4-hydroxyacetophenone. It is synthesized via a Friedel-Crafts acylation of phenol. Using acetic acid as the acetylating agent in the presence of a strong acid catalyst like hydrogen fluoride (HF) is a well-documented method.[3]

-

Causality: The Friedel-Crafts reaction is a classic electrophilic aromatic substitution. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. The steric bulk of the incoming acetyl group favors substitution at the less hindered para-position, leading to high selectivity for the desired 4-isomer. HF serves as both the catalyst and a solvent, effectively protonating the acetic acid to generate the acylium ion electrophile.[3]

Caption: Synthesis of 4-Hydroxyacetophenone via Friedel-Crafts Acylation.

Step 2: Reductive Amination to 4-(1-Aminoethyl)phenol

The conversion of the ketone (4-hydroxyacetophenone) to the primary amine is achieved through reductive amination. This reaction proceeds via an imine intermediate, which is then reduced to the amine. The Leuckart reaction, which utilizes ammonium formate or formamide and formic acid, is a classic and effective method for this transformation.[4][5]

-

Mechanism & Rationale: The reaction begins with the condensation of the ketone with ammonia (derived from ammonium formate) to form a hemiaminal, which then dehydrates to an imine. Formic acid or a formate salt then acts as a hydride donor to reduce the imine to the final amine.[4] This one-pot approach is advantageous as it avoids the isolation of the often-unstable imine intermediate. The reaction is typically driven to completion by heating.

Experimental Protocol: Leuckart Reductive Amination

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydroxyacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).

-

Solvent/Reagent: Add formamide or formic acid to the mixture to serve as both a solvent and a reactant.

-

Heating: Heat the reaction mixture to 160-185°C for 6-12 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up (Hydrolysis): After cooling, the intermediate N-formyl product is hydrolyzed. Add aqueous hydrochloric acid (e.g., 6M HCl) and reflux the mixture for 1-2 hours to cleave the formyl group.

-

Isolation & Salt Formation: Cool the solution and basify with a strong base (e.g., NaOH) to pH >10 to precipitate the free amine. Extract the free amine into an organic solvent (e.g., ethyl acetate). To form the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in isopropanol until precipitation is complete.

-

Purification: Collect the precipitated this compound by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Caption: Reductive Amination and Hydrochloride Salt Formation Workflow.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized material.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Molecular Formula | C₈H₁₂ClNO | [1] |

| Molecular Weight | 173.64 g/mol | [1] |

| Stereochemistry | Racemic | N/A |

Spectroscopic Profile (Expected)

While a publicly available, peer-reviewed spectrum for this specific salt is scarce, its expected spectral data can be reliably predicted based on its structure and data from analogous compounds like 4-aminophenol and 4-ethylphenol.[7][8]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

~9.5-10.5 ppm (s, 1H): Phenolic -OH proton.

-

~8.4 ppm (br s, 3H): Ammonium -NH₃⁺ protons, often broad due to exchange.

-

~7.2 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the aminoethyl group.

-

~6.8 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the hydroxyl group.

-

~4.2 ppm (q, J=7.0 Hz, 1H): Methine CH proton adjacent to the nitrogen.

-

~1.5 ppm (d, J=7.0 Hz, 3H): Methyl CH₃ protons.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

~157 ppm: Aromatic carbon attached to -OH.

-

~130 ppm: Aromatic C-H carbons ortho to the aminoethyl group.

-

~128 ppm: Aromatic carbon attached to the aminoethyl group.

-

~115 ppm: Aromatic C-H carbons ortho to the -OH group.

-

~50 ppm: Methine C H carbon.

-

~21 ppm: Methyl C H₃ carbon.

-

-

FT-IR (KBr, cm⁻¹):

-

3400-3200 (broad): O-H stretch of the phenol.

-

3100-2800 (broad): N-H stretch of the ammonium salt.

-

~1610, 1515: C=C stretching of the aromatic ring.

-

~1250: C-O stretching of the phenol.

-

Analytical Quality Control

Purity determination is critical for pharmaceutical intermediates. A robust reverse-phase HPLC method is suitable for this purpose.

Protocol: HPLC Purity Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of Acetonitrile and an aqueous acidic buffer (e.g., 10% Acetonitrile / 90% water with 0.2% H₂SO₄ or HClO₄).

-

Rationale: The C18 stationary phase retains the compound via hydrophobic interactions with the phenyl ring. The acidic aqueous mobile phase ensures the phenol is protonated and the primary amine remains in its charged ammonium form, leading to sharp, symmetrical peaks.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm.

-

Rationale: The phenol chromophore exhibits a strong absorbance maximum near this wavelength.

-

-

Sample Preparation: Dissolve a known quantity of the hydrochloride salt in the mobile phase to a concentration of ~1 mg/mL.

-

Analysis: Inject 10 µL and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Applications in Drug Discovery and Development

4-(1-Aminoethyl)phenol is a valuable building block for compounds targeting the central nervous system, largely due to its core phenethylamine structure. This scaffold is recognized by monoamine transporters and receptors.

-

Norepinephrine Reuptake Inhibitors (NRIs): The structure is closely related to norepinephrine. Synthetic modifications, particularly N-alkylation, can produce potent and selective NRIs.[9] Such agents are used in the treatment of depression and ADHD.[10]

-

Dopamine Receptor Ligands: The phenethylamine skeleton is also integral to dopamine. Derivatization of the amine can yield ligands with agonist or antagonist activity at dopamine receptors, relevant for treating conditions like Parkinson's disease or psychosis.[11]

-

Dual-Action Analgesics: The compound serves as a scaffold for analgesics that combine opioid receptor agonism with monoamine reuptake inhibition. A prominent example is Tapentadol, which contains a substituted phenol ring and an amino group, demonstrating a dual mechanism of action as a µ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[12] The dual action can provide effective pain relief with a potentially favorable side-effect profile.[12]

Caption: Role as a versatile intermediate for CNS drug discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is more than a simple chemical; it is a strategically important platform for the synthesis of complex pharmaceutical agents. Its straightforward, high-yield synthesis from common starting materials, combined with the versatile reactivity of its functional groups, ensures its continued relevance in drug discovery. A thorough understanding of its synthesis, characterization, and chemical properties, as outlined in this guide, is essential for any scientist working to develop the next generation of CNS-targeted therapies.

References

-

Simons, J. H., et al. (1939). The Acylation of Aromatic Compounds Using Hydrogen Fluoride as a Condensing Agent. Journal of the American Chemical Society, 61(7), 1795-1796. Available at: [Link]

-

Reductive Amination of Acetophenone Catalyzed by Ruthenium Complex. (n.d.). Chinese Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. Available at: [Link]

-

ResearchGate. (2025). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Retrieved February 2, 2026, from [Link]

-

Villa, M., et al. (1992). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 35(20), 3765-3770. Available at: [Link]

-

Ye, N., et al. (2008). Dual acting norepinephrine reuptake inhibitors and 5-HT2A receptor antagonists: Identification, synthesis and activity of novel 4-aminoethyl-3-(phenylsulfonyl)-1H-indoles. Bioorganic & Medicinal Chemistry Letters, 18(24), 6460-6464. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-(1-Aminoethyl)phenol. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

University of Florida Digital Collections. (n.d.). The Mechanism of the Leuckart Reaction. Retrieved February 2, 2026, from [Link]

-

Sharma, A., et al. (2020). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry, 11(8), 886-907. Available at: [Link]

- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Organic Reactions. (n.d.). The Leuckart Reaction. Retrieved February 2, 2026, from [Link]

-

El-Mallakh, R. S., et al. (2010). The Noradrenergic Action in Antidepressant Treatments: Pharmacological and Clinical Aspects. Psychiatry Investigation, 7(4), 233-240. Available at: [Link]

-

Taheri-Ledari, R., et al. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. RSC Advances, 10(45), 26733-26742. Available at: [Link]

- Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.

-

Tzschentke, T. M., et al. (2007). (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. Journal of Pharmacology and Experimental Therapeutics, 323(1), 265-276. Available at: [Link]

-

Işık, M., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(19), 6524. Available at: [Link]

-

van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. Available at: [Link]

Sources

- 1. This compound | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 6. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 7. 4-Aminophenol(123-30-8) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Ethylphenol(123-07-9) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. The Noradrenergic Action in Antidepressant Treatments: Pharmacological and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(1-Aminoethyl)phenol Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(1-Aminoethyl)phenol hydrochloride, a versatile chemical intermediate. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, characterization, and potential applications of this compound, grounded in established chemical principles.

Core Molecular and Physical Properties

This compound is the salt form of 1-(4-hydroxyphenyl)ethanamine, combining the structural features of a phenol and a primary amine. This dual functionality makes it a valuable building block in organic synthesis. The hydrochloride salt form is typically preferred for its increased stability and solubility in aqueous media compared to the free base.

Chemical Structure and Identifiers

The fundamental identity of a chemical compound is rooted in its structure and universally recognized identifiers.

-

IUPAC Name: 4-(1-aminoethyl)phenol;hydrochloride[1]

-

Synonyms: 1-(4-hydroxyphenyl)ethanamine hydrochloride[1]

-

CAS Number: 860767-47-1[1]

-

Molecular Formula: C₈H₁₂ClNO[2]

-

SMILES: CC(C1=CC=C(C=C1)O)N.Cl[1]

Physicochemical Data Summary

Quantitative data provides the primary specifications for experimental design, from reaction stoichiometry to formulation. The following table summarizes the key computed and experimentally relevant properties of the compound.

| Property | Value | Source |

| Molecular Weight | 173.64 g/mol | PubChem[1] |

| Exact Mass | 173.0607417 Da | PubChem[1] |

| Physical Form | Solid | ChemBridge |

| Hydrogen Bond Donors | 3 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bonds | 1 | PubChem[1] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is most effectively achieved via a two-step process involving the formation of the parent amine from a common starting material, followed by salt formation. The chosen pathway, reductive amination, is a cornerstone of amine synthesis due to its efficiency and broad applicability.

Causality of the Synthetic Strategy: Reductive Amination

Reductive amination is the method of choice for converting a ketone or aldehyde into an amine. The process involves the initial reaction of the carbonyl compound (4-hydroxyacetophenone) with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired amine.

The causality for this choice rests on several factors:

-

High Selectivity: Modern reducing agents can selectively reduce the C=N bond of the imine in the presence of the starting carbonyl group.

-

Atom Economy: This one-pot reaction is efficient, minimizing intermediate isolation steps and improving overall yield.

-

Versatility: A wide range of reducing agents can be employed, allowing the reaction to be tailored to specific laboratory conditions and substrate sensitivities.

The overall synthetic workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol: Synthesis

This protocol is designed to be self-validating through in-process checks and clear endpoints for reaction completion and purification.

Materials:

-

4-Hydroxyacetophenone

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether)

-

Diethyl ether

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation and Reduction:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-hydroxyacetophenone (1 equivalent) and anhydrous methanol.

-

Add ammonium acetate (10 equivalents) to the solution and stir until dissolved. The large excess of the ammonia source drives the equilibrium towards imine formation.

-

Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise. Causality: NaBH₃CN is a preferred reducing agent because it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but highly effective at reducing the protonated imine intermediate, thus minimizing side reactions[3].

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Isolation of the Free Base:

-

Quench the reaction by slowly adding water.

-

Reduce the volume of methanol using a rotary evaporator.

-

Add ethyl acetate to extract the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and salts) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(1-Aminoethyl)phenol free base.

-

-

Hydrochloride Salt Formation and Purification:

-

Dissolve the crude free base in a minimal amount of a suitable solvent like ethyl acetate or ethanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) with stirring.

-

The hydrochloride salt will precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain a pure, crystalline solid.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this molecule.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the aromatic protons (two doublets), the methine (CH) proton (quartet), the methyl (CH₃) protons (doublet), and exchangeable signals for the amine (NH₃⁺) and hydroxyl (OH) protons. |

| ¹³C NMR | Carbon skeleton confirmation. | Peaks for the aromatic carbons, the aliphatic methine and methyl carbons. |

| FT-IR | Functional group identification. | Broad peak for O-H and N-H stretching (superimposed), aromatic C-H stretching, and aromatic C=C bending. |

| Mass Spec | Molecular weight confirmation. | The mass spectrum of the free base would show a molecular ion peak [M]⁺ corresponding to the mass of C₈H₁₁NO. |

| Melting Point | Purity assessment. | A sharp, defined melting point range indicates high purity. |

Note: Specific spectral data (ppm, cm⁻¹) for this compound is not widely published. The expected observations are based on the known chemical structure and spectral data of analogous compounds.

Applications in Research and Drug Development

The structural motif of 4-(1-Aminoethyl)phenol is a privileged scaffold in medicinal chemistry, particularly in neuropharmacology. Its value lies in its use as a key intermediate for more complex bioactive molecules.

Precursor for Bioactive Molecules

The chiral enantiomers of the parent amine, (R)- and (S)-4-(1-Aminoethyl)phenol, are recognized as important building blocks in the synthesis of various pharmaceuticals.[4]

-

Neuropharmacology: The structure is integral to the development of selective inhibitors and therapeutic agents targeting neurological disorders.[4] For example, the (R)-enantiomer is noted for its role in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are critical in treating mood disorders.[5]

-

General Organic Synthesis: The presence of both a nucleophilic amine and a modifiable phenol group allows it to participate in a wide range of chemical reactions, including aminations and coupling reactions, making it a versatile precursor for creating libraries of compounds for drug discovery.[4]

Related Research Areas

While direct biological activity data for the racemic hydrochloride salt is limited, derivatives of related structures have shown promise in other therapeutic areas. For instance, derivatives of its constitutional isomer, 4-(2-aminoethyl)phenol, have been synthesized and investigated as potential histone deacetylase (HDAC) inhibitors for anticancer treatment.[6][7] This suggests that the broader phenethylamine scaffold is of significant interest for exploring various biological targets.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling Recommendations: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

- Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

- Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.

-

Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1-Aminoethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (860767-47-1). Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). Retrieved from [Link]

-

PubMed. (2023). Design, synthesis, and histone deacetylase inhibition study of novel 4-(2-aminoethyl) phenol derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2023). Design, synthesis, and histone deacetylase inhibition study of novel 4-(2-aminoethyl) phenol derivatives | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

MDPI. (2018). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Wikipedia. (n.d.). RU-24213. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Aminoethyl)phenol;hydron;chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Adjustable magnetoresistance in semiconducting carbonized phthalonitrile resin. Retrieved from [Link]

Sources

- 1. This compound | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (860767-47-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Design, synthesis, and histone deacetylase inhibition study of novel 4-(2-aminoethyl) phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis of 4-(1-Aminoethyl)phenol hydrochloride from starting materials

Topic: Synthesis of 4-(1-Aminoethyl)phenol hydrochloride from starting materials Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary

This compound (CAS: 860767-47-1), also known as 1-(4-hydroxyphenyl)ethylamine hydrochloride, is a critical phenolic amine intermediate.[1][2][3] Structurally, it represents the

This guide details a robust, scalable synthetic pathway starting from the commercially available 4-hydroxyacetophenone .[2] The selected route prioritizes high atom economy, operational safety, and intermediate stability.[2] We focus on a two-step sequence: oxime formation followed by catalytic hydrogenation , a method superior to direct reductive amination for phenolic ketones due to the mitigation of over-alkylation byproducts.

Retrosynthetic Analysis & Strategy

The retrosynthetic disconnection of the target molecule reveals 4-hydroxyacetophenone as the logical precursor. The installation of the amino group at the benzylic position is best achieved via the reduction of a nitrogenous intermediate (oxime) rather than direct nitration/reduction or nucleophilic substitution, which suffer from regioselectivity issues or harsh conditions incompatible with the free phenol.

Strategic Pathway

-

Condensation : Conversion of the ketone carbonyl to a ketoxime using hydroxylamine.[4]

-

Reduction : Catalytic hydrogenation of the oxime to the primary amine.

-

Salt Formation : Stabilization of the free base as the hydrochloride salt.

Figure 1: Retrosynthetic breakdown of this compound.

Experimental Protocols

Phase 1: Synthesis of 4-Hydroxyacetophenone Oxime

This step utilizes a standard condensation reaction.[1] The use of a buffered aqueous system ensures the free phenol remains protonated while the hydroxylamine attacks the carbonyl.

Reagents:

-

Hydroxylamine hydrochloride (

): 12.9 g (0.18 mol, 1.2 eq)[2] -

Sodium Acetate (

): 24.6 g (0.30 mol, 2.0 eq)[2]

Protocol:

-

Preparation : In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 20.4 g of 4-hydroxyacetophenone in 100 mL of ethanol.

-

Addition : Add a solution of 12.9 g hydroxylamine hydrochloride and 24.6 g sodium acetate in 100 mL of water to the reaction flask.

-

Reaction : Heat the mixture to reflux (

C) for 2–3 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The ketone spot ( -

Workup : Allow the solution to cool to room temperature. The oxime often crystallizes directly upon cooling.[2] If not, remove ethanol under reduced pressure (rotary evaporator).[2][5]

-

Isolation : Dilute the aqueous residue with 100 mL ice-water. Filter the resulting white precipitate.[2]

-

Purification : Recrystallize from minimal hot ethanol or ethanol/water.

Phase 2: Catalytic Hydrogenation to 4-(1-Aminoethyl)phenol

Reduction of the oxime requires careful control to prevent the formation of the secondary amine (dimerization). Performing the hydrogenation in an acidic medium or in the presence of ammonia suppresses this side reaction.

Reagents:

-

Catalyst: 10% Palladium on Carbon (Pd/C): 1.5 g (10 wt% loading)[1][2]

-

Solvent: Methanol (150 mL)

-

Additive: Concentrated HCl (10 mL) or Ammonia solution (to suppress dimer)

-

Hydrogen Gas (

): Balloon or Parr shaker (30–50 psi)

Protocol:

-

Setup : In a hydrogenation bottle (Parr reactor vessel), suspend 15.1 g of the oxime in 150 mL of methanol.

-

Acidification : Add 10 mL of concentrated HCl carefully (this forms the amine salt in situ, preventing secondary amine formation). Alternatively, use methanolic ammonia if free base isolation is preferred first.[2]

-

Catalyst Addition : Carefully add 1.5 g of 10% Pd/C under an inert atmosphere (Nitrogen purge) to avoid ignition of methanol vapors.

-

Hydrogenation : Pressurize the vessel to 40 psi with

gas. Shake/stir at room temperature for 6–12 hours. -

Monitoring : Monitor hydrogen uptake. Reaction is complete when uptake ceases.[2]

-

Filtration : Vent the hydrogen and purge with nitrogen.[2] Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with methanol.[2]

-

Safety Note: Do not let the catalyst dry out; pyrophoric hazard.

-

-

Concentration : Concentrate the filtrate (which contains the amine hydrochloride) to dryness under reduced pressure.

Phase 3: Isolation of Hydrochloride Salt

If the hydrogenation was done in neutral media, the free base must be converted. If done in acidic media (as above), this step purifies the crude salt.[2][4]

Protocol:

-

Dissolution : Dissolve the crude residue from Phase 2 in a minimum amount of hot isopropanol (approx. 50–80 mL).

-

Crystallization : Add diethyl ether dropwise until the solution becomes slightly turbid. Cool to 0°C overnight.[2]

-

Filtration : Collect the white crystals via vacuum filtration.[2]

-

Drying : Dry in a vacuum desiccator over

.

Data Profile:

Mechanistic Pathway

The reduction of the oxime proceeds via a nitroso/hydroxylamine intermediate sequence on the catalyst surface. The critical challenge is the condensation of the resulting primary amine with the intermediate imine, leading to secondary amines. Acidic conditions protonate the primary amine immediately upon formation (

Figure 2: Mechanistic flow of catalytic hydrogenation with side-reaction suppression via acidification.[1][2]

Analytical Characterization

To validate the synthesis, the following analytical parameters should be confirmed:

| Technique | Expected Signal Characteristics |

| 1H NMR (D2O) | |

| IR Spectroscopy | Broad band 3200-3400 cm⁻¹ (OH/NH stretch), 2900 cm⁻¹ (C-H aliphatic), 1515/1610 cm⁻¹ (Aromatic C=C).[1][2] |

| Mass Spectrometry | ESI+: m/z 138.1 |

| Melting Point | >200°C (Decomposes/Chars typical for HCl salts).[1][2] |

Safety and Handling

-

4-Hydroxyacetophenone : Irritant.[1][2][3] Avoid dust inhalation.[1][2]

-

Hydroxylamine Hydrochloride : Corrosive and potential sensitizer.[2] Releases HCl upon heating; ensure proper venting.[1][2]

-

Palladium on Carbon (Pd/C) : Pyrophoric when dry.[1][2] Always keep wet with solvent or water.[2] Handle under inert gas (Nitrogen/Argon).[1][2]

-

Hydrogen Gas : Extremely flammable.[1][2] Ensure all hydrogenation vessels are grounded and leak-tested.[1][2]

References

-

PrepChem . Synthesis of 4-hydroxyacetophenone oxime. Retrieved from [Link]

-

Organic Syntheses . Acetophenone Oxime.[1][2][5][7] Coll. Vol. 2, p. 70 (1943); Vol. 10, p. 74 (1930).[2] Retrieved from [Link]

-

PubChem . This compound (Compound Summary). Retrieved from [Link][1][2]

Sources

- 1. Phenol, 4-(2-aminoethyl)- (CAS 51-67-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2-(2-aminoethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. arpgweb.com [arpgweb.com]

(R)-4-(1-Aminoethyl)phenol hydrochloride vs (S)-enantiomer properties

An In-Depth Technical Guide to the Enantiomeric Properties of (R)- and (S)-4-(1-Aminoethyl)phenol Hydrochloride

Foreword for the Researcher

In the landscape of modern drug development and chemical synthesis, the principle of chirality is not merely an academic curiosity but a cornerstone of efficacy, safety, and innovation. A molecule's three-dimensional arrangement can dictate its biological destiny, transforming a potential therapeutic agent into an inert substance or, in the worst cases, a toxic one. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that a deep, technical appreciation of stereoisomers is paramount. We will dissect the distinct personalities of the (R)- and (S)-enantiomers of 4-(1-Aminoethyl)phenol hydrochloride, moving beyond surface-level data to explore the causality behind their divergent properties and the methodologies required to characterize them. This is not just a document; it is a field-proven manual designed to empower your research with expertise, trustworthiness, and authoritative grounding.

The Principle of Chirality: A Tale of Two Mirror Images

At the heart of this topic lies the concept of chirality, from the Greek word for 'hand'. Chiral molecules, like our hands, are non-superimposable mirror images of each other, known as enantiomers. While they share the same chemical formula and connectivity, their spatial arrangement is distinct.[1] This structural difference is pivotal in biological systems, where interactions with chiral receptors, enzymes, and other biomolecules are highly stereospecific. The activity of one enantiomer can vary dramatically from its counterpart, influencing everything from pharmacological effect to metabolic fate.

The 4-(1-Aminoethyl)phenol molecule possesses a single stereogenic center—the carbon atom bonded to the amino group, a methyl group, a hydrogen atom, and the hydroxyphenyl ring. This gives rise to the (R) and (S) enantiomers.

Caption: Stereospecific interaction of enantiomers with a biological target.

Enantioselective Synthesis and Analytical Separation

The distinct biological roles of each enantiomer necessitate methods for their synthesis in pure form and for the analytical verification of their enantiomeric purity.

Synthesis of Enantiomerically Pure Amines

Obtaining a single enantiomer is a critical challenge. Common strategies include:

-

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, such as the asymmetric reduction of a corresponding ketone. [2]* Biocatalysis: Employing enzymes, such as (R)-selective ω-transaminases, to convert a prochiral ketone into the desired (R)-amine with high enantiomeric excess. [2]* Chiral Resolution: This classical technique involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. The pure enantiomer is then liberated from the salt. [2]

Gold Standard for Analysis: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for separating and quantifying enantiomers. [3]The underlying principle is the differential interaction between the enantiomers and the chiral environment of the column, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly effective for this class of compounds. [4] Step-by-Step Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a validated starting point for method development. The causality for each step is explained to ensure a self-validating system.

-

System Preparation:

-

Action: Equilibrate the entire HPLC system, including the pump, injector, and detector, with the mobile phase for at least 30-60 minutes.

-

Causality: This ensures a stable baseline, consistent column temperature, and a fully wetted stationary phase, which are critical for reproducible retention times and accurate quantification.

-

-

Column Selection:

-

Action: Select a polysaccharide-based chiral column, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or similar phase.

-

Causality: These phases are known to provide effective enantioseparation for a wide range of chiral amines through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. [4][5]

-

-

Mobile Phase Composition:

-

Action: Prepare an isocratic mobile phase, typically consisting of a non-polar solvent like hexane with a polar alcohol modifier (e.g., 10-30% 2-propanol or ethanol). [5] * Causality: The non-polar primary solvent encourages interaction with the stationary phase. The alcohol modifier is crucial; its concentration is adjusted to "tune" the retention times. Higher alcohol content generally reduces retention time but may also decrease resolution.

-

-

Sample Preparation:

-

Action: Accurately weigh and dissolve the (R)- or (S)-4-(1-Aminoethyl)phenol hydrochloride sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter.

-

Causality: Dissolving the sample in the mobile phase prevents solvent mismatch effects at the point of injection, which can cause peak distortion. Filtering removes particulates that could clog the column and system.

-

-

Chromatographic Conditions:

-

Action: Set a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25°C). [5]Set the UV detector to a wavelength where the phenol moiety has strong absorbance (e.g., ~275 nm).

-

Causality: A constant flow rate and temperature are essential for stable and repeatable chromatography. The chosen UV wavelength maximizes the signal-to-noise ratio for sensitive detection.

-

-

Injection and Data Acquisition:

-

Action: Inject a small, fixed volume (e.g., 5-10 µL) of the sample. Record the chromatogram for a sufficient duration to allow both enantiomers (if present) to elute.

-

Causality: A small, precise injection volume prevents column overloading and ensures sharp, symmetrical peaks, which are necessary for accurate integration.

-

-

Analysis and Validation:

-

Action: Identify the peaks corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

-

Causality: The peak area is directly proportional to the concentration of the enantiomer. This calculation provides a quantitative measure of the sample's enantiomeric purity. The method should be validated according to ICH guidelines for accuracy, precision, and limits of detection/quantification. [5]

-

Caption: A logical workflow for the chiral HPLC analysis of enantiomers.

Toxicological Considerations

The toxicological profile of a chiral compound must be considered for each enantiomer individually. The racemic this compound is classified with several hazards.

-

Acute Toxicity: Harmful if swallowed (H302). [6][7]* Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [6][7] It is crucial to recognize that these classifications apply to the mixture. The parent compound, phenol, is a general protoplasmic poison that can denature proteins and is toxic via ingestion, inhalation, and skin absorption. [8][9]The specific toxicity profile for the (R)-enantiomer versus the (S)-enantiomer is not well-defined in publicly available literature and cannot be assumed to be identical. Any development program would require separate toxicological evaluations for each enantiomer to ensure safety.

Conclusion: The Imperative of Stereochemical Precision

The distinct applications of (R)- and (S)-4-(1-Aminoethyl)phenol hydrochloride—from the synthesis of SSRIs to novel neuropharmacological agents—underscore a fundamental principle: in the world of bioactive molecules, structure dictates function. [10][11]For the researcher and developer, treating a racemic mixture as a single entity is a scientific oversight with potentially significant consequences for efficacy and safety. A thorough understanding of their individual properties, supported by robust analytical methodologies like chiral HPLC, is not optional but essential. This guide has laid out the core technical knowledge needed to navigate the complexities of these enantiomers, providing a foundation for innovative and responsible scientific advancement.

References

-

This compound | C8H12ClNO | CID 22058928 - PubChem. National Center for Biotechnology Information. [Link]

-

TOXICOLOGICAL REVIEW OF Phenol - Integrated Risk Information System. U.S. Environmental Protection Agency. [Link]

-

4-(2-Aminoethyl)phenol;phenol | C14H17NO2 | CID 68007214 - PubChem. National Center for Biotechnology Information. [Link]

-

4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem. National Center for Biotechnology Information. [Link]

-

4-[(1S)-1-hydroxy-2-{[(2R)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol | C18H23NO3 | CID 12049689 - PubChem. National Center for Biotechnology Information. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Yakhak Hoeji. [Link]

-

1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - PMC - NIH. National Center for Biotechnology Information. [Link]

-

(PDF) Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase - ResearchGate. ResearchGate. [Link]

-

Phenol and Its Toxicity: A Case Report - Iranian Journal of Toxicology. Iranian Journal of Toxicology. [Link]

- EP2511844A2 - Advanced drug development and manufacturing - Google Patents.

-

Scientific Opinion on the toxicological evaluation of phenol - ResearchGate. ResearchGate. [Link]

-

Chiral HPLC Separations - Phenomenex. Phenomenex. [Link]

-

Chiral Nanosheets for Enantiomeric Separation - ChemistryViews. ChemistryViews. [Link]

-

This compound (860767-47-1) - Chemchart. Chemchart. [Link]

Sources

- 1. 4-[(1S)-1-hydroxy-2-{[(2R)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol | C18H23NO3 | CID 12049689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. researchgate.net [researchgate.net]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. This compound | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2829292-65-9|(S)-2-(1-Aminoethyl)phenol hydrochloride|BLD Pharm [bldpharm.com]

- 8. Phenol and Its Toxicity: A Case Report - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]

- 9. iris.epa.gov [iris.epa.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

Potential applications of 4-(1-Aminoethyl)phenol hydrochloride in medicinal chemistry

Executive Summary

4-(1-Aminoethyl)phenol hydrochloride (CAS: 860767-47-1 for HCl; 134855-87-1 for free base) is a high-value chiral building block belonging to the phenethylamine class.[1] Distinct from its structural isomer tyramine (4-(2-aminoethyl)phenol), this compound features an amino group on the benzylic (

This guide details the technical utility of this compound, focusing on its role as a chiral synthon, its pharmacological differentiation from catecholamines, and validated protocols for its integration into drug discovery workflows.

Part 1: Chemical Identity & Pharmacophore Analysis

Structural Distinction & Chirality

In medicinal chemistry, the precise positioning of the amino group dictates receptor selectivity. 4-(1-Aminoethyl)phenol is the

-

Chirality: The C1 position (benzylic) is chiral. The (S)- and (R)- enantiomers exhibit distinct biological activities and are used to synthesize enantiopure pharmaceuticals.

-

Stability: As a hydrochloride salt, the compound is stable, water-soluble, and resistant to oxidative degradation compared to its free base or catechol equivalents.

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 173.64 g/mol |

| Chiral Center | C1 (Benzylic) |

| Key Functional Groups | Phenolic -OH (H-bond donor), Primary Amine (Nucleophile) |

Pharmacophore Mapping

This compound serves as a bioisostere for the "right-hand" fragment of many phenethanolamine drugs (e.g., Ritodrine, Ractopamine). It mimics the tyrosine/tyramine motif but introduces steric bulk (methyl group) at the

-

Blocks MAO Metabolism: The

-methyl group inhibits degradation by Monoamine Oxidase (MAO), prolonging half-life. -

Enhances Selectivity: Restricts conformational freedom, potentially enhancing binding affinity for specific adrenergic receptor subtypes (

vs

Part 2: Synthetic Applications in Drug Development[2]

Precursor for -Adrenergic Agonists

The primary application of 4-(1-Aminoethyl)phenol HCl is as a nucleophilic building block for N-substituted phenethylamines . It is structurally homologous to the amine fragment used in the synthesis of Ritodrine (a tocolytic agent) and Ractopamine .

Synthetic Strategy:

The amine undergoes reductive amination or

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of 4-(1-Aminoethyl)phenol from 4-hydroxyacetophenone and its subsequent conversion into a Ritodrine-like pharmacophore.

Figure 1: Synthetic workflow transforming 4-hydroxyacetophenone into the target chiral amine and downstream bioactive analogs.

Part 3: Experimental Protocols

Protocol: Synthesis via Reductive Amination

This protocol describes the generation of the 4-(1-Aminoethyl)phenol scaffold, a self-validating method due to the distinct melting point and NMR shift of the product.

Reagents:

-

4-Hydroxyacetophenone (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)[2]

-

Sodium Acetate (1.5 eq)

-

Hydrogen gas / Pd-C (10%) or Raney Nickel

Step-by-Step Methodology:

-

Oxime Formation: Dissolve 4-hydroxyacetophenone in ethanol. Add hydroxylamine HCl and sodium acetate. Reflux for 2-4 hours. Monitor by TLC (disappearance of ketone).

-

Workup: Evaporate ethanol, suspend residue in water, and extract the oxime.

-

Reduction: Dissolve the oxime in acetic acid/ethanol. Add 10% Pd-C catalyst. Hydrogenate at 40-60 psi for 6-12 hours.

-

Critical Control Point: Ensure complete reduction to avoid hydroxylamine impurities.

-

-

Salt Formation: Filter catalyst. Add concentrated HCl dropwise to the filtrate until pH < 2. Evaporate solvent to obtain this compound as a white crystalline solid.

-

Validation:

-

1H NMR (D2O): Doublet at ~1.5 ppm (CH3), Quartet at ~4.3 ppm (CH-N), Aromatic AA'BB' system at 6.8-7.3 ppm.

-

Protocol: Chiral Resolution (Optional)

To isolate the (S)- enantiomer (often the bioactive isomer):

-

Dissolve racemic 4-(1-Aminoethyl)phenol free base in methanol.

-

Add 0.5 eq of (R)-Mandelic acid or (L)-Tartaric acid .

-

Crystallize the diastereomeric salt. Recrystallize from EtOH/Water to >99% ee.

-

Basify and treat with HCl to regenerate the enantiopure hydrochloride.

Part 4: Pharmacological & Research Applications[2][5][6][7]

Adrenergic Receptor Probe

As an

-

Mechanism: It enters the presynaptic neuron via the Norepinephrine Transporter (NET) and displaces norepinephrine from storage vesicles (VMAT2).

-

Research Use: It is used to study the steric requirements of the Adrenergic Receptor (AR) binding pocket. The

-methyl group creates a steric clash in MAO enzymes but fits within the AR orthosteric site.

Tyrosinase Interaction

Phenolic amines are substrates for tyrosinase. 4-(1-Aminoethyl)phenol is used in dermatological research to study melanogenesis inhibition .

-

Reaction: The phenol moiety is oxidized to a quinone, which then cyclizes. The rate of this reaction compared to Tyramine helps elucidate the enzyme's steric constraints.

Part 5: Future Outlook & Stability

The demand for enantiopure 4-(1-Aminoethyl)phenol is growing due to the resurgence of phenethanolamine drugs for respiratory (bronchodilators) and metabolic (anti-obesity) indications. Its stability profile (HCl salt) makes it an ideal candidate for library synthesis in high-throughput screening (HTS).

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

-

PubChem. (2025).[1] this compound | C8H12ClNO. National Library of Medicine. [Link]

-

National Institutes of Health (NIH). (2023). Ritodrine | C17H21NO3. PubChem.[1] [Link]

-

Cho, A. K. (2018). A Chemical Perspective of Pharmacology and Toxicology. Annual Review of Pharmacology and Toxicology. [Link]

-

Thermo Fisher Scientific. (n.d.). (S)-4-(1-Aminoethyl)phenol, 97%. [Link]

Sources

- 1. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1040319C - (-)-Ritodrine - Google Patents [patents.google.com]

- 3. CN103113237B - Preparation method of ritodrine hydrochloride - Google Patents [patents.google.com]

- 4. Hydroxyamfetamine | C9H13NO | CID 3651 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Chiral Synthesis: A Technical Guide to 4-(1-Aminoethyl)phenol Hydrochloride

Foreword: The Significance of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. It is within this context that the strategic selection of chiral building blocks becomes a cornerstone of efficient and elegant synthetic design. This guide focuses on one such pivotal molecule: 4-(1-Aminoethyl)phenol hydrochloride. Possessing a single stereocenter, this compound serves as a versatile and economically significant starting material for a range of bioactive molecules, particularly in the realm of neuropharmacology.

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices, offering field-proven insights into the procurement and application of this essential chiral amine.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective and safe implementation in any synthetic workflow.

Key Physicochemical Data

The hydrochloride salt of 4-(1-Aminoethyl)phenol is typically a white to off-white solid, valued for its improved stability and handling characteristics compared to the free base.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ClNO | |

| Molecular Weight | 173.64 g/mol | |

| Appearance | White to off-white solid | |

| Storage Conditions | 0-8 °C |

Safety and Handling

As with any chemical reagent, a comprehensive review of the Safety Data Sheet (SDS) is mandatory before use. This compound presents several hazards that necessitate careful handling.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area immediately and thoroughly with water.

Enantioselective Synthesis of 4-(1-Aminoethyl)phenol

The value of 4-(1-Aminoethyl)phenol lies in its enantiopurity. Two primary strategies are employed for its preparation: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture. The choice between these methods often depends on factors such as scale, cost, and available technology.

Asymmetric Synthesis: The Path of Direct Enantiocontrol

Asymmetric synthesis offers an elegant and often more atom-economical route to the desired enantiomer. The most common approach involves the asymmetric reduction of the prochiral ketone, 4-hydroxyacetophenone.

Asymmetric transfer hydrogenation has emerged as a powerful and practical method for the enantioselective reduction of ketones. This method avoids the need for high-pressure hydrogenation gas, instead utilizing a hydrogen donor such as isopropanol or a formic acid/triethylamine azeotrope. The key to enantioselectivity lies in the use of a chiral catalyst, most notably ruthenium complexes with chiral diamine ligands, such as those pioneered by Noyori.

Causality in Experimental Choices:

-

Catalyst Selection: The choice of a catalyst like RuCl is deliberate. The (S,S) configuration of the TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand creates a specific chiral environment around the ruthenium center, directing the hydride transfer from the hydrogen donor to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

-

Hydrogen Donor: A formic acid/triethylamine mixture is often preferred as it can lead to irreversible reduction, which can drive the reaction to completion, even at high substrate concentrations.[2]

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other reagents.

Self-Validating Protocol: Asymmetric Transfer Hydrogenation of 4-Hydroxyacetophenone

This protocol is a representative example and may require optimization for specific laboratory conditions and scales.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-hydroxyacetophenone (1.0 eq), the chiral ruthenium catalyst (e.g., RuCl, 0.005-0.01 eq), and the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio, 2.0-5.0 eq).

-

Reaction Execution: Stir the mixture at a controlled temperature (typically 25-40 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Work-up: Upon completion, quench the reaction by the addition of water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral alcohol, (S)-1-(4-hydroxyphenyl)ethanol.

-

Conversion to Amine: The resulting chiral alcohol can then be converted to the corresponding amine through standard functional group interconversions (e.g., mesylation, substitution with azide, and subsequent reduction).

-

Salt Formation: The final enantiomerically pure free base is then dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt, which can be isolated by filtration.

Chiral Resolution: The Classic Approach to Enantiopurity

Chiral resolution is a robust and widely used industrial method for separating enantiomers. This technique relies on the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated, typically by fractional crystallization.

Causality in Experimental Choices:

-

Resolving Agent: Tartaric acid derivatives, such as O,O'-dibenzoyl-L-tartaric acid, are frequently used due to their availability in high enantiomeric purity and their ability to form well-defined crystalline salts with amines.[3][4] The choice of the L- or D-enantiomer of the resolving agent will determine which enantiomer of the amine crystallizes.

-

Solvent System: The selection of the solvent is critical for achieving a successful separation. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Often, a mixture of solvents (e.g., methanol/water) is required to achieve the optimal balance of solubility and crystallization kinetics.

Self-Validating Protocol: Chiral Resolution with O,O'-Dibenzoyl-L-tartaric Acid

This protocol is a representative example and will likely require optimization of solvent ratios and temperatures.

-

Preparation of Racemic Amine: The racemic 4-(1-Aminoethyl)phenol can be synthesized by reductive amination of 4-hydroxyacetophenone using a non-chiral reducing agent and an ammonia source.[5]

-

Salt Formation: Dissolve the racemic 4-(1-Aminoethyl)phenol (1.0 eq) in a suitable solvent or solvent mixture (e.g., methanol). In a separate flask, dissolve O,O'-dibenzoyl-L-tartaric acid (0.5-1.0 eq) in the same solvent, possibly with gentle heating.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

-

Isolation: Collect the crystalline solid by vacuum filtration and wash it with a small amount of the cold crystallization solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH solution) until the solid dissolves and the solution is basic (pH > 10).[6]

-

Extraction and Salt Formation: Extract the liberated free amine with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it, and then form the hydrochloride salt as described in the previous section.

-

Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the final product should be determined by a suitable analytical method, such as chiral HPLC.

Applications in Pharmaceutical Synthesis

The utility of enantiomerically pure this compound is best illustrated through its application in the synthesis of high-value pharmaceutical targets.

Synthesis of Synephrine Analogues

Synephrine, a phenethylamine alkaloid, and its analogues are of interest for their potential adrenergic and metabolic effects. (S)-4-(1-Aminoethyl)phenol is a direct precursor to chiral synephrine derivatives.

Synthetic Transformation: N-Methylation

The primary amine of (S)-4-(1-Aminoethyl)phenol can be selectively methylated to yield the corresponding secondary amine, a core structure in synephrine-like molecules.

Protocol: Reductive N-Methylation

-

Reaction Setup: To a solution of (S)-4-(1-Aminoethyl)phenol (1.0 eq) in a suitable solvent such as methanol, add aqueous formaldehyde (1.1 eq).

-

Reduction: After a brief stirring period to allow for imine formation, carefully add a reducing agent such as sodium borohydride (NaBH₄) in portions at 0 °C.

-

Work-up: Once the reaction is complete, quench with water and extract the product into an organic solvent.

-

Purification and Salt Formation: Purify the crude product by chromatography if necessary, and then form the hydrochloride salt.

Precursor to Norepinephrine Reuptake Inhibitors (NRIs)

Chiral phenylethylamines are a key pharmacophore in many norepinephrine reuptake inhibitors, which are used in the treatment of depression and other neurological disorders. (S)-4-(1-Aminoethyl)phenol serves as a valuable starting material for the synthesis of complex NRIs. For instance, it is a key building block for compounds like WAY-256805.

The synthesis of such complex molecules often involves multi-step sequences where the chiral center of the 4-(1-Aminoethyl)phenol moiety is preserved and incorporated into the final target structure. These syntheses typically involve N-alkylation or acylation reactions followed by further functional group manipulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex chiral molecules. A thorough understanding of the methods for its enantioselective preparation, coupled with a strategic vision for its incorporation into synthetic routes, empowers chemists to access a wide range of valuable compounds. The choice between asymmetric synthesis and chiral resolution will continue to be guided by project-specific considerations, but the fundamental principles and protocols outlined in this guide provide a solid foundation for making those decisions with confidence and scientific rigor.

References

- Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [URL: https://www.kanto.co.jp/english/siyaku/pdf/e_sogo_0055.pdf]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22058928]

- Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432-44. [URL: https://pubmed.ncbi.nlm.nih.gov/22322216/]

- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [URL: https://actachemscand.org/pdf/acta_vol_47_p1046-1049.pdf]

- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. [URL: https://patents.google.

- Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolutions of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348. [URL: https://doi.org/10.1016/j.tetasy.2006.04.036]

- ChemicalBook. (2024). Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method. [URL: https://www.chemicalbook.com/article/dibenzoyl-l-tartaric-acid-applications-in-chiral-resolution-and-its-production-by-continuous-method.htm]

- Science Learning Center. Resolution of a Racemic Mixture. [URL: https://www.boise.wisc.edu/files/2014/09/Resolution-of-a-Racemic-Mixture.pdf]

- Magnus, N. A., et al. (2013). Additives Promote Noyori-type Reductions of a β-Keto-γ-lactam: Asymmetric Syntheses of Serotonin Norepinephrine Reuptake Inhibitors. The Journal of Organic Chemistry, 78(11), 5768–5774. [URL: https://pubs.acs.org/doi/10.1021/jo4006138]

- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [URL: https://www.organic-chemistry.

- WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. [URL: https://patents.google.

- Carlier, P. R., et al. (1998). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. Bioorganic & medicinal chemistry letters, 8(5), 487–492. [URL: https://pubmed.ncbi.nlm.nih.gov/9871604/]

- Davis, B. A., & Boulton, A. A. (1974). A study of the formation of fluorescent derivatives of 4-hydroxyphenethylamine (tyramine), 4-hydroxy-3-methoxyphenethylamine (3-methoxytyramine) and related compounds by reaction with hydrazine in the presence of nitrous acid. Journal of chromatography, 91, 239-253. [URL: https://pubmed.ncbi.nlm.nih.gov/4834789/]

- Ortiz-Marciales, M., et al. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 9(2), 196-224. [URL: https://www.ingentaconnect.com/content/ben/cos/2012/00000009/00000002/art00006]

- BenchChem. Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. [URL: https://www.benchchem.com/application-notes/chiral-resolution-of-racemic-amines-with-di-p-toluoyl-d-tartaric-acid]

- Detich, N., et al. (2003). The methyl donor S-adenosylmethionine inhibits active demethylation of DNA: a candidate novel mechanism for the pharmacological effects of S-adenosylmethionine. The Journal of biological chemistry, 278(23), 20812–20820. [URL: https://pubmed.ncbi.nlm.nih.gov/12676953/]